4-(4-Chlorophenyl)-1,3-thiazol-5-amine chemical properties
4-(4-Chlorophenyl)-1,3-thiazol-5-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-(4-Chlorophenyl)-1,3-thiazol-5-amine
Introduction
4-(4-Chlorophenyl)-1,3-thiazol-5-amine is a heterocyclic compound featuring a central thiazole ring. This scaffold is of significant interest in medicinal and materials chemistry due to its versatile reactivity and established presence in numerous biologically active molecules. The molecule's structure is characterized by a 4-chlorophenyl group at position 4 and an amine group at position 5 of the 1,3-thiazole ring. This specific arrangement of functional groups imparts a unique profile of reactivity, making it a valuable intermediate for the synthesis of a wide array of more complex chemical entities.
This guide provides a comprehensive overview of the core chemical properties of 4-(4-Chlorophenyl)-1,3-thiazol-5-amine, intended for researchers, chemists, and professionals in drug development. We will delve into its physical and chemical characteristics, synthetic pathways, reactivity, spectroscopic profile, and safety protocols, offering field-proven insights into its handling and application.
Core Chemical and Physical Properties
The fundamental properties of a compound are critical for its application in synthesis and formulation. The data below has been consolidated from chemical suppliers and databases to provide a reliable reference.[1][2]
| Property | Value |
| Molecular Formula | C₉H₇ClN₂S |
| Molecular Weight | 210.69 g/mol |
| CAS Number | 21143-30-4 |
| Appearance | Off-white to light yellow solid/powder |
| Purity | Typically ≥95% |
| InChI | 1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-9(11)13-5-12-8/h1-5H,11H2 |
| InChIKey | AWTRFFRSGLDMCK-UHFFFAOYSA-N |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Table 1: Key physical and chemical identifiers for 4-(4-Chlorophenyl)-1,3-thiazol-5-amine.
Synthesis and Reaction Mechanism
The synthesis of 5-aminothiazole derivatives can be achieved through several established routes in heterocyclic chemistry. A common and effective method is a variation of the Gewald reaction or related multicomponent reactions, which allows for the efficient construction of the substituted thiazole ring.
The causality behind this synthetic choice lies in its convergence and atom economy. Starting from readily available precursors, this pathway builds the complex heterocyclic core in a minimal number of steps. The reaction proceeds via the condensation of an α-haloketone with a source of sulfur and an amine, or in this case, a more direct approach using 2-(4-chlorophenyl)-2-oxoacetaldehyde and cyanamide in the presence of a sulfur source.
Proposed Synthetic Workflow
A plausible synthetic route involves the reaction of 2-amino-2-thioxoacetamide (thiourea derivative) with an α-halocarbonyl compound, such as 2-bromo-1-(4-chlorophenyl)ethan-1-one. This is a classic Hantzsch thiazole synthesis variant.
Caption: Hantzsch-type synthesis workflow for 4-(4-Chlorophenyl)-1,3-thiazol-5-amine.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 equivalent) in absolute ethanol.
-
Addition of Reagent: To this solution, add 2-amino-2-thioxoacetamide (1.1 equivalents). The use of a slight excess of the thiourea derivative ensures the complete consumption of the valuable α-haloketone.
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is neutralized with a mild base, such as a saturated sodium bicarbonate solution, to precipitate the product.
-
Purification: The resulting solid is collected by vacuum filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 4-(4-Chlorophenyl)-1,3-thiazol-5-amine.
This self-validating protocol includes a neutralization step to ensure the product is in its free base form and a purification step to remove unreacted starting materials and byproducts, confirmed by analytical techniques like NMR or melting point analysis.
Chemical Reactivity and Applications
The reactivity of 4-(4-Chlorophenyl)-1,3-thiazol-5-amine is governed by the nucleophilic character of the C5-amino group and the aromatic thiazole ring. This dual reactivity makes it a versatile building block for creating libraries of compounds for biological screening.
-
Amino Group Reactivity: The primary amine at the C5 position is a potent nucleophile. It readily participates in:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation: Reaction with alkyl halides.
-
Schiff Base Formation: Condensation with aldehydes and ketones.
-
-
Thiazole Ring: The thiazole ring itself can undergo electrophilic aromatic substitution, although the electron-donating amine group and the electron-withdrawing chlorophenyl group will influence the position and rate of reaction.
The thiazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs.[3] Derivatives of aminothiazoles are widely investigated for various therapeutic applications.[4] This compound serves as a key intermediate in the synthesis of molecules for pharmaceutical and agrochemical development.[5][6][7]
Caption: Relationship between the core scaffold and its research applications.
Spectroscopic Profile
| Technique | Expected Observations |
| ¹H NMR (in DMSO-d₆) | • ~7.4-7.8 ppm: Two doublets (AA'BB' system) corresponding to the four protons of the 4-chlorophenyl ring.• ~7.1 ppm: A singlet for the C2-proton of the thiazole ring.• ~5.0-6.0 ppm: A broad singlet for the two protons of the C5-amine group (-NH₂), which is exchangeable with D₂O. |
| ¹³C NMR (in DMSO-d₆) | • ~168 ppm: C2 of the thiazole ring.• ~150 ppm: C4 of the thiazole ring (attached to the chlorophenyl group).• ~140 ppm: C5 of the thiazole ring (attached to the amine group).• ~128-134 ppm: Signals for the carbons of the 4-chlorophenyl ring. |
| IR Spectroscopy (KBr) | • 3300-3450 cm⁻¹: N-H stretching vibrations (asymmetric and symmetric) of the primary amine.• ~1620 cm⁻¹: N-H scissoring (bending) vibration.• ~1590 cm⁻¹: C=N stretching of the thiazole ring.• ~830 cm⁻¹: C-H out-of-plane bending for the 1,4-disubstituted benzene ring. |
| Mass Spectrometry (EI) | • m/z 210/212: Molecular ion (M⁺) and M+2 peaks in an approximate 3:1 ratio, characteristic of a single chlorine atom.• Fragmentation would likely involve loss of HCN from the thiazole ring or cleavage of the chlorophenyl group. |
Table 2: Predicted spectroscopic data for 4-(4-Chlorophenyl)-1,3-thiazol-5-amine.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical substance. The following guidelines are synthesized from available Safety Data Sheets (SDS) for structurally similar compounds.[10][11][12]
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[12]
-
Irritation: Causes skin irritation and serious eye irritation.[10][11]
-
Respiratory: May cause respiratory irritation.[13]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10][14]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[10][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center.[10]
Handling and Storage
-
Handling: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.[10][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[10][14]
Conclusion
4-(4-Chlorophenyl)-1,3-thiazol-5-amine is a foundational chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its defined physical properties, predictable reactivity centered on the C5-amino group, and well-established synthetic routes make it an attractive starting material for the development of novel, high-value compounds. A thorough understanding of its chemical behavior, spectroscopic signature, and safety requirements is essential for its effective and safe utilization in a research and development setting.
References
-
MySkinRecipes. (n.d.). 2-Amino-4-(4-chlorophenyl)-5-methylthiazole. [Link]
-
PMC. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. [Link]
-
MDPI. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]
-
PubChem. (n.d.). 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. [Link]
-
PMC. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]
-
SciELO. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. [Link]
-
ResearchGate. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]
-
MDPI. (n.d.). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. [Link]
-
RSC Publishing. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. [Link]
-
Sigma-Aldrich. (n.d.). 4-(4-chlorophenyl)-1,3-thiazol-5-amine (Chinese site). [Link]
-
SpectraBase. (n.d.). N-(4-Chlorophenyl)-5-(3-methoxybenzyl)-1,3,4-thiadiazol-2-amine. [Link]
-
SpectraBase. (n.d.). 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine. [Link]
-
PMC. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]
-
PMC. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Science Alert. (2013). Synthesis and Dyeing Properties of Bifunctional Reactive Dyes. [Link]
-
PubChem. (n.d.). 4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]-1,3-thiazole. [Link]
Sources
- 1. 4-(4-chlorophenyl)-1,3-thiazol-5-amine [sigmaaldrich.com]
- 2. 4-(4-chlorophenyl)-1,3-thiazol-5-amine [sigmaaldrich.com]
- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-(4-chlorophenyl)-5-methylthiazole [myskinrecipes.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. scielo.br [scielo.br]
- 9. spectrabase.com [spectrabase.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. tcichemicals.com [tcichemicals.com]
